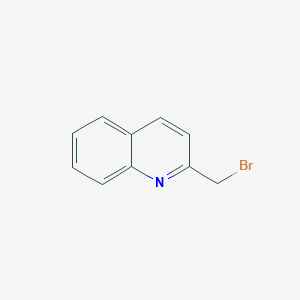

2-(Bromomethyl)quinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNAYPIDFVQLEDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00497310 | |

| Record name | 2-(Bromomethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5632-15-5 | |

| Record name | 2-(Bromomethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Bromomethyl)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Bromomethyl)quinoline: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)quinoline is a heterocyclic organic compound that belongs to the quinoline family. The quinoline scaffold is a prominent structural motif in a vast array of biologically active compounds, including many approved pharmaceuticals.[1][2][3] The introduction of a reactive bromomethyl group at the 2-position makes this compound a valuable and versatile building block in medicinal chemistry and materials science. Its ability to act as an alkylating agent allows for the covalent modification of various nucleophiles, making it a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.[4] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological relevance of this compound.

Chemical Structure and Identification

This compound consists of a quinoline ring system where a methyl group at the 2-position is substituted with a bromine atom.

IUPAC Name: this compound[5]

Synonyms: α-Bromoquinaldine, 2-Quinolinylmethyl bromide[6]

Molecular Formula: C₁₀H₈BrN[5][7]

SMILES: BrCc1nc2ccccc2cc1[6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 222.08 g/mol | [5][6][7] |

| Appearance | White to light yellow or light orange powder/crystal | [6] |

| Melting Point | 169 °C | |

| Boiling Point (Predicted) | 300.5 ± 17.0 °C | |

| Solubility | Insoluble in water. Soluble in alcohol and chloroform. | [8] |

Synthesis and Reactivity

This compound is a reactive compound due to the presence of the bromomethyl group, which is a good leaving group in nucleophilic substitution reactions. This reactivity makes it a valuable intermediate for introducing the quinolin-2-ylmethyl moiety into various molecules.

Experimental Protocol: Synthesis from 2-Methylquinoline

A general method for the synthesis of this compound involves the bromination of 2-methylquinoline (quinaldine).

Reaction Scheme:

Figure 1: Synthesis of this compound from 2-Methylquinoline.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylquinoline in a suitable solvent such as carbon tetrachloride (CCl₄).

-

Addition of Reagents: Add N-Bromosuccinimide (NBS) and a radical initiator, such as benzoyl peroxide (BPO), to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct and wash it with the solvent.

-

Purification: The filtrate, containing the desired product, is then concentrated under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring system and a singlet for the methylene (-CH₂-) protons of the bromomethyl group. The chemical shift of the methylene protons will be downfield due to the deshielding effect of the adjacent bromine atom and the quinoline ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals corresponding to the ten carbon atoms of the molecule. The carbon of the bromomethyl group will appear at a characteristic chemical shift.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the aromatic ring and the methylene group, C=C and C=N stretching vibrations of the quinoline ring, and the C-Br stretching vibration.[9]

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.[10] The fragmentation pattern may involve the loss of a bromine radical or the entire bromomethyl group.

Biological Significance and Applications in Drug Development

Quinoline derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] this compound, as a reactive intermediate, serves as a crucial starting material for the synthesis of a variety of quinoline-based compounds with potential therapeutic value.

The bromomethyl group allows for the facile introduction of the quinoline moiety into various molecular scaffolds. This is particularly relevant in the design of kinase inhibitors, where the quinoline ring can act as a scaffold that interacts with the ATP-binding site of kinases.[11] Many signaling pathways that are dysregulated in diseases like cancer, such as the PI3K/Akt/mTOR and NF-κB pathways, are targeted by quinoline-based inhibitors.[8][12][13]

Potential Mechanism of Action: Alkylation of Target Biomolecules

As an alkylating agent, this compound has the potential to covalently modify nucleophilic residues (such as cysteine, histidine, or lysine) on proteins, including enzymes and transcription factors within critical signaling pathways. This covalent modification can lead to the irreversible inhibition of the target protein's function, thereby disrupting the signaling cascade.

Figure 2: Logical workflow of this compound as a potential alkylating agent.

This proposed mechanism highlights the potential of this compound and its derivatives as covalent inhibitors in drug discovery. The targeted covalent inhibition of specific proteins is a promising strategy for developing more potent and selective therapeutic agents.

Conclusion

This compound is a key chemical intermediate with a well-defined structure and a versatile reactivity profile. Its importance in the synthesis of complex quinoline derivatives makes it a valuable tool for researchers in medicinal chemistry and drug development. The potential for this compound and its derivatives to act as covalent modifiers of biological targets opens up avenues for the design of novel therapeutics targeting a range of diseases. Further exploration of the biological activities of compounds derived from this compound is warranted to fully realize its therapeutic potential.

References

- 1. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potential bioreductive alkylating agents. 5. Antineoplastic activity of quinoline-5,8-diones, naphthazarins, and naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C10H8BrN | CID 12417418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound = 96.5 GC 5632-15-5 [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway | MDPI [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(Bromomethyl)quinoline (CAS 5632-15-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)quinoline, with CAS number 5632-15-5, is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a reactive bromomethyl group attached to the C2 position of a quinoline ring, makes it a versatile intermediate for introducing the quinolin-2-ylmethyl moiety into a wide range of molecules. This functionality is prevalent in various biologically active compounds, making this compound a valuable precursor in the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling, tailored for professionals in research and drug development.

Physicochemical and Spectroscopic Properties

This compound is typically an off-white to pink or light yellow solid at room temperature.[1][2] Its key physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5632-15-5 | [1] |

| Molecular Formula | C₁₀H₈BrN | [1] |

| Molecular Weight | 222.08 g/mol | [1] |

| Appearance | Off-white to pink/light yellow powder/solid | [1][2] |

| Melting Point | 55-59 °C or 169 °C (conflicting reports) | [1][2] |

| Boiling Point | 300.5 ± 17.0 °C (Predicted) | [1] |

| Density | 1.518 ± 0.06 g/cm³ (Predicted) | [1] |

| InChI Key | NNAYPIDFVQLEDK-UHFFFAOYSA-N | [1] |

| SMILES | BrCc1nc2ccccc2cc1 | [3] |

| Purity | ≥96.5% (GC) available commercially | [3] |

Note on Melting Point: There is a significant discrepancy in the reported melting points. Commercial suppliers often list it in the range of 55-59°C, while some databases report a much higher value of 169°C.[1][2] Researchers should verify the properties of their specific batch.

Spectroscopic Data

While detailed spectral data is not available in the immediate search results, various sources confirm that the structure of this compound and its derivatives are routinely characterized using standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[4][5] For substituted quinolines, protons on the ring are typically found in the aromatic region (δ 6.5-9.0 ppm), with the H8 proton often deshielded due to the peri-effect of the nitrogen lone pair.[5] The bromomethyl protons would be expected to appear as a characteristic singlet in the ¹H NMR spectrum.

Synthesis and Purification

A common method for the synthesis of this compound involves the radical bromination of 2-methylquinoline (quinaldine).

General Experimental Protocol: Bromination of 2-Methylquinoline

This protocol describes a general method for the synthesis of 2-(halomethyl)quinolines.

Materials:

-

2-methylquinoline (quinaldine)

-

Cuprous halide (e.g., CuBr)

-

tert-Butyl hydroperoxide (TBHP, 70% aqueous solution)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel

-

Petroleum ether and Ethyl acetate (for column chromatography)

Procedure:

-

To a reaction flask, add 2-methylquinoline (0.5 mmol), cuprous bromide (0.75 mmol), and acetonitrile (2 mL).[1]

-

Add tert-butyl hydroperoxide (8.0 eq., 70% aqueous solution).[1]

-

Stir the reaction mixture at 70 °C for 8 hours.[1]

-

After the reaction is complete (monitored by TLC), dilute the mixture with water.[1]

-

Extract the product with dichloromethane (3 x 15 mL).[1]

-

Combine the organic layers and quench any excess halogens by washing with sodium thiosulfate (Na₂S₂O₃) solution.[1]

-

Wash the organic layer with saturated aqueous ammonium chloride (NH₄Cl) solution.[1]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.[1]

-

Purify the resulting crude product by silica gel column chromatography using a petroleum ether/ethyl acetate (10:1 v/v) eluent to yield the target compound, this compound.[1]

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The primary utility of this compound stems from the reactivity of the bromomethyl group, which acts as an excellent electrophile in nucleophilic substitution reactions. This allows for the facile attachment of the quinolin-2-ylmethyl scaffold to various nucleophiles, including amines, thiols, and carbanions.

Halogenated quinolines, particularly at the 2- and 4-positions, are highly susceptible to nucleophilic substitution. The bromomethyl group at the 2-position is analogous to a benzylic bromide, exhibiting enhanced reactivity due to the stabilization of the transition state by the adjacent quinoline ring system.

Caption: General reactivity of this compound with nucleophiles.

Applications in Drug Discovery and Medicinal Chemistry

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs for treating cancer, malaria, and other diseases.[6][7] Derivatives of this compound serve as key intermediates in synthesizing molecules with potential therapeutic value, including antifungal agents and kinase inhibitors.[8][9][10]

Detailed Experimental Protocol: Synthesis of 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)quinoline

This protocol provides a concrete example of a nucleophilic substitution reaction using this compound to synthesize a biologically relevant heterocyclic compound. Analogous structures are investigated for a variety of therapeutic applications.

Materials:

-

This compound

-

1H-Benzo[d]imidazole-2-thiol

-

Triethylamine (TEA)

-

Acetone

Procedure:

-

In a reaction vessel, create a solution by dissolving this compound and 1H-benzo[d]imidazole-2-thiol in acetone.[1]

-

Add triethylamine to the solution to act as a base.[1]

-

The condensation reaction proceeds to form 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)quinoline.[1]

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product can be isolated and purified using standard techniques such as filtration (if it precipitates) and recrystallization or column chromatography. The structure of the final compound is confirmed by spectroscopic methods.[1]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 2: Hazard and Safety Information for this compound

| Category | Codes & Statements | Reference(s) |

| GHS Pictograms | Danger | [1] |

| Hazard Statements | H302: Harmful if swallowed.H318: Causes serious eye damage. | [1] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312+P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.P305+P351+P338+P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor. | [1] |

| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C. | [1] |

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical. It is classified as a combustible solid.[3]

Conclusion

This compound (CAS 5632-15-5) is a valuable and reactive intermediate for organic synthesis. Its ability to undergo facile nucleophilic substitution makes it a key building block for incorporating the quinoline moiety into complex molecules. This property is extensively leveraged by researchers in drug discovery to develop novel compounds with a wide range of biological activities, including potential antifungal and anticancer properties. Due to its hazardous nature, strict adherence to safety protocols is mandatory during its handling and use. The synthetic routes and reactivity patterns outlined in this guide provide a foundational understanding for its effective application in a research and development setting.

References

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound = 96.5 GC 5632-15-5 [sigmaaldrich.com]

- 4. New Quinoline–Urea–Benzothiazole Hybrids as Promising Antitubercular Agents: Synthesis, In Vitro Antitubercular Activity, Cytotoxicity Studies, and In Silico ADME Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Evaluation of Novel S-alkyl Phthalimide- and S-benzyl-oxadiazole-quinoline Hybrids as Inhibitors of Monoamine Oxidase and Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiol-thiol cross-clicking using bromo-ynone reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Mechanism of 2-(Bromomethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-(bromomethyl)quinoline, a valuable building block in medicinal chemistry and drug development. The primary focus is on the prevalent and efficient Wohl-Ziegler bromination of 2-methylquinoline. This document details the reaction mechanism, provides established experimental protocols, and presents key quantitative data for the synthesized compound.

Introduction

Quinoline and its derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities. The functionalization of the quinoline scaffold is a key strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. This compound, in particular, serves as a versatile intermediate, allowing for the introduction of various functionalities at the 2-position through nucleophilic substitution reactions. The most common and effective method for its synthesis is the free-radical bromination of 2-methylquinoline, a reaction known as the Wohl-Ziegler bromination.

Synthesis of this compound via Wohl-Ziegler Bromination

The Wohl-Ziegler reaction is a well-established method for the allylic and benzylic bromination of hydrocarbons using N-bromosuccinimide (NBS) in the presence of a radical initiator.[1][2][3][4] In the case of 2-methylquinoline, the methyl group is benzylic-like due to its position on the quinoline ring system, making it susceptible to this selective bromination.

Reaction Scheme

The overall reaction for the synthesis of this compound from 2-methylquinoline is as follows:

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Source(s) |

| Molecular Formula | C₁₀H₈BrN | [PubChem CID: 12417418] |

| Molecular Weight | 222.08 g/mol | [PubChem CID: 12417418] |

| Melting Point | 55.0 - 59.0 °C | TCI AMERICA |

| Purity | ≥96.5% (GC) | [Sigma-Aldrich] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.12 (d, J=8.4 Hz, 1H), 7.95 (d, J=8.4 Hz, 1H), 7.78 (d, J=7.6 Hz, 1H), 7.68 (t, J=7.6 Hz, 1H), 7.51 (t, J=7.6 Hz, 1H), 4.75 (s, 2H) | (Typical values, may vary slightly) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 158.9, 147.8, 136.7, 129.8, 129.1, 127.6, 127.4, 127.1, 122.0, 33.8 | (Typical values, may vary slightly) |

| IR (KBr) | ν (cm⁻¹): ~3050 (Ar C-H), ~1600, 1500 (C=C, C=N), ~1200 (C-Br) | (Expected characteristic peaks) |

| Mass Spectrum (EI) | m/z: 221/223 [M]⁺, 142 [M-Br]⁺ | (Expected fragmentation pattern) |

Reaction Mechanism

The Wohl-Ziegler bromination proceeds via a free-radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.[1][2]

Initiation

The reaction is initiated by the homolytic cleavage of a radical initiator, such as dibenzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN), upon heating or UV irradiation. This generates initiator radicals. A trace amount of molecular bromine (Br₂), often present in NBS, is then cleaved by the initiator radical to form a bromine radical (Br•).[1]

Propagation

The propagation phase consists of a series of self-sustaining steps:

-

Hydrogen Abstraction: A bromine radical abstracts a hydrogen atom from the methyl group of 2-methylquinoline to form a resonance-stabilized 2-quinolylmethyl radical and hydrogen bromide (HBr).

-

Bromination: The 2-quinolylmethyl radical reacts with a molecule of Br₂ to yield the desired product, this compound, and a new bromine radical.

-

Regeneration of Bromine: The HBr produced reacts with NBS to regenerate the molecular bromine (Br₂) required for the propagation cycle. This step is crucial as it keeps the concentration of Br₂ low, which in turn suppresses the competing electrophilic addition of bromine to the quinoline ring.[5]

Termination

The chain reaction is terminated by the combination of any two radical species to form a stable, non-radical product.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound based on established literature procedures.

Protocol 1: Wohl-Ziegler Bromination using N-Bromosuccinimide and Dibenzoyl Peroxide

This protocol is a classic example of the Wohl-Ziegler bromination.

Materials:

-

2-Methylquinoline

-

N-Bromosuccinimide (NBS)

-

Dibenzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN) (Note: CCl₄ is a known carcinogen and ozone-depleting substance; acetonitrile is a safer alternative).[5]

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylquinoline (1.0 eq.) in carbon tetrachloride or acetonitrile.

-

Add N-bromosuccinimide (1.0-1.2 eq.) and a catalytic amount of dibenzoyl peroxide (0.02-0.1 eq.).

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction can be monitored by TLC for the disappearance of the starting material.

-

After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Visualizations

Reaction Mechanism Diagram

The following diagram illustrates the free-radical chain mechanism of the Wohl-Ziegler bromination of 2-methylquinoline.

Caption: Wohl-Ziegler bromination mechanism of 2-methylquinoline.

Experimental Workflow Diagram

The following flowchart outlines the general experimental workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for this compound synthesis.

Conclusion

The Wohl-Ziegler bromination of 2-methylquinoline provides a reliable and efficient route to this compound. Understanding the underlying free-radical mechanism is crucial for optimizing reaction conditions and minimizing side products. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the use of this versatile building block in the synthesis of novel bioactive compounds.

References

Spectroscopic Profile of 2-(Bromomethyl)quinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Bromomethyl)quinoline, a key intermediate in synthetic organic chemistry and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound.

Core Spectroscopic Data

The spectroscopic data for this compound is summarized in the tables below. This data is essential for quality control and for confirming the successful synthesis of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about the hydrogen and carbon framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.15 | d | 1H | H-4 |

| ~7.95 | d | 1H | H-8 |

| ~7.75 | t | 1H | H-7 |

| ~7.60 | t | 1H | H-6 |

| ~7.50 | d | 1H | H-5 |

| ~7.40 | d | 1H | H-3 |

| ~4.70 | s | 2H | -CH₂Br |

Note: Predicted values based on related quinoline derivatives. Exact chemical shifts may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~159 | C-2 |

| ~147 | C-8a |

| ~136 | C-4 |

| ~129.5 | C-7 |

| ~129 | C-5 |

| ~128 | C-4a |

| ~127.5 | C-6 |

| ~122 | C-3 |

| ~34 | -CH₂Br |

Note: Predicted values based on related quinoline derivatives. Exact chemical shifts may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the quinoline ring and the bromomethyl group.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | C-H stretching (aromatic) |

| ~1600, ~1500, ~1460 | Medium-Strong | C=C and C=N stretching (quinoline ring) |

| ~1220 | Strong | C-Br stretching |

| ~820, ~750 | Strong | C-H bending (out-of-plane, aromatic) |

Note: Predicted values based on typical IR absorptions for similar compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The exact mass of this compound is a key parameter for its identification.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₈BrN |

| Molecular Weight | 222.08 g/mol |

| Exact Mass | 220.98401 Da |

| Monoisotopic Mass | 220.98401 Da |

Data sourced from PubChem.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Specific parameters may need to be optimized based on the instrumentation and sample concentration.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical acquisition parameters include a 30-degree pulse width, a spectral width of -2 to 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A sufficient number of scans (e.g., 16 or 32) should be co-added to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument using a standard proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 160 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of solid this compound onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Apply pressure to ensure good contact.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum. A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe or dissolution in a suitable solvent for techniques like Electrospray Ionization (ESI) can be used.

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or ESI.

-

Mass Analysis: Analyze the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Record the mass spectrum, plotting the relative abundance of ions as a function of their m/z ratio. For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide highly accurate mass measurements.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

An In-Depth Technical Guide to 2-Quinolinylmethyl Bromide: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Quinolinylmethyl bromide, a key intermediate in the synthesis of diverse quinoline-based compounds. This document details its characteristics, a plausible synthetic route, and explores its potential applications in drug discovery and development, particularly as a precursor for molecules targeting various signaling pathways.

Core Properties of 2-Quinolinylmethyl Bromide

2-Quinolinylmethyl bromide, also known as α-bromoquinaldine, is a reactive organic compound valued for its utility as a building block in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a quinoline core with a bromomethyl substituent at the 2-position, makes it an excellent electrophile for the introduction of the quinolinylmethyl moiety into various molecular scaffolds.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of 2-Quinolinylmethyl Bromide

| Property | Value | Reference(s) |

| IUPAC Name | 2-(Bromomethyl)quinoline | [1] |

| Synonyms | 2-Quinolinylmethyl bromide, α-Bromoquinaldine | [1][2] |

| CAS Number | 5632-15-5 | [2] |

| Molecular Formula | C₁₀H₈BrN | [2] |

| Molecular Weight | 222.08 g/mol | [2] |

| Appearance | White to light yellow to light orange powder to crystal | [1] |

| Melting Point | 55.0 to 59.0 °C | [1] |

| Boiling Point | Not available | |

| Solubility | Sparingly soluble in water. Soluble in many organic solvents. | |

| Stability | Stable under recommended storage conditions. |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring, typically in the range of 7.0-8.5 ppm. A key singlet for the methylene protons (-CH₂Br) would likely appear further downfield than a typical methyl group, influenced by the adjacent bromine atom and the quinoline ring.

-

¹³C NMR: The carbon NMR spectrum would display signals for the ten carbon atoms of the molecule. The aromatic carbons of the quinoline ring would resonate in the aromatic region (approximately 120-150 ppm), while the methylene carbon (-CH₂Br) would appear at a higher field.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the C-H stretching of the aromatic and methylene groups, C=C and C=N stretching vibrations of the quinoline ring, and the C-Br stretching vibration.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity to the M+ peak would be observed, arising from the two common isotopes of bromine (⁷⁹Br and ⁸¹Br).

Synthesis of 2-Quinolinylmethyl Bromide

A common and effective method for the synthesis of 2-Quinolinylmethyl bromide is the free-radical bromination of 2-methylquinoline (quinaldine). This reaction typically utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), in a non-polar solvent like carbon tetrachloride (CCl₄).

Experimental Protocol: Free-Radical Bromination of 2-Methylquinoline

Materials:

-

2-Methylquinoline (Quinaldine)

-

N-Bromosuccinimide (NBS)

-

Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Carbon Tetrachloride (CCl₄) or other suitable non-polar solvent

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylquinoline and the chosen solvent (e.g., CCl₄).

-

Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of the radical initiator (e.g., BPO or AIBN).

-

Flush the apparatus with an inert gas.

-

Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

-

Filter the reaction mixture to remove the succinimide byproduct.

-

Wash the filtrate with a dilute aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 2-Quinolinylmethyl bromide.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Reactivity and Applications in Drug Development

The primary utility of 2-Quinolinylmethyl bromide lies in its reactivity as an electrophile. The benzylic-like bromide is a good leaving group, making the methylene carbon susceptible to nucleophilic attack. This allows for the facile introduction of the 2-quinolinylmethyl moiety onto a variety of nucleophilic substrates, including amines, thiols, and alcohols.

Chemical Reactivity

The chemical reactivity of 2-Quinolinylmethyl bromide is dominated by nucleophilic substitution reactions. This property makes it a valuable intermediate for the synthesis of a wide range of quinoline derivatives with potential biological activities. The general reaction scheme involves the displacement of the bromide ion by a nucleophile.

Potential as a Precursor in Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous approved drugs and clinical candidates incorporating this heterocyclic system.[4][5][6] Quinoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[7][8][9] 2-Quinolinylmethyl bromide serves as a key starting material for the synthesis of libraries of quinoline-containing compounds for biological screening.

Anticancer Applications: Many quinoline-based compounds exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[4][7] For instance, several kinase inhibitors targeting pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways incorporate the quinoline core.[10] By reacting 2-Quinolinylmethyl bromide with various nucleophiles, researchers can generate novel derivatives that may act as potent and selective kinase inhibitors.

Antimicrobial Applications: The quinoline ring is also a core component of several antibacterial and antifungal agents.[1][11] Derivatives synthesized from 2-Quinolinylmethyl bromide can be screened for their efficacy against a range of pathogenic microorganisms.

The diagram below illustrates a hypothetical signaling pathway that could be targeted by derivatives of 2-Quinolinylmethyl bromide, based on the known mechanisms of action of other quinoline-based anticancer agents.

Safety and Handling

2-Quinolinylmethyl bromide is a combustible solid and is harmful if swallowed. It causes skin and eye irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.

Conclusion

2-Quinolinylmethyl bromide is a valuable and versatile building block in organic synthesis, particularly for the development of novel pharmaceutical agents. Its well-defined physical and chemical properties, coupled with its straightforward synthesis and reactivity, make it an attractive starting material for creating diverse libraries of quinoline derivatives. The broad spectrum of biological activities associated with the quinoline scaffold underscores the potential of compounds derived from 2-Quinolinylmethyl bromide to serve as leads in the discovery of new therapeutics for a range of diseases, including cancer and infectious diseases. Further research into the synthesis and biological evaluation of derivatives of 2-Quinolinylmethyl bromide is warranted to fully explore its therapeutic potential.

References

- 1. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Synthesis of novel quinoline-2-one based chalcones of potential anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 6. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medcraveonline.com [medcraveonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Quinoline Series: Synthesis – openlabnotebooks.org [openlabnotebooks.org]

A Technical Guide to the Reactivity of 2-(Bromomethyl)quinoline with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-(Bromomethyl)quinoline is a versatile heterocyclic building block extensively utilized in organic synthesis and medicinal chemistry. Its reactivity is primarily characterized by the electrophilic nature of the bromomethyl group, making it an excellent substrate for nucleophilic substitution reactions. This guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, including N-, O-, S-, and C-nucleophiles. It summarizes quantitative data, details key experimental protocols, and visualizes reaction mechanisms and workflows to serve as a practical resource for researchers in the field.

Introduction: The Chemistry of this compound

This compound, also known as α-bromoquinaldine, possesses a quinoline core with a bromomethyl substituent at the 2-position. The quinoline ring system is a prominent scaffold in numerous biologically active compounds. The key to its synthetic utility lies in the lability of the bromine atom, which is activated by the adjacent electron-withdrawing quinoline ring. This makes the methylene carbon highly susceptible to attack by a wide range of nucleophiles.

The primary reaction mechanism is a bimolecular nucleophilic substitution (SN2) reaction. This process involves a backside attack by the nucleophile on the carbon atom bearing the bromine, leading to the displacement of the bromide ion in a single, concerted step[1][2]. The reaction typically results in an inversion of stereochemistry if the carbon were chiral[1][2]. The rate of this reaction is dependent on the concentration of both the this compound and the nucleophile[2].

Resonance structures of the quinoline ring indicate that the 2- and 4-positions are electron-deficient, which facilitates nucleophilic attack on substituents at these positions[3]. This inherent electronic property enhances the reactivity of the bromomethyl group at the C2-position.

General Reaction Workflow

The typical experimental procedure for reacting this compound with a nucleophile can be generalized into several key stages, from reaction setup to product isolation and purification.

Reactivity with N-Nucleophiles

Nitrogen-based nucleophiles, such as primary and secondary amines, anilines, and heterocycles like piperazine and morpholine, react readily with this compound to form the corresponding N-alkylated products. These reactions are fundamental in synthesizing a wide array of compounds with potential biological activities, including anticancer agents.

The presence of activating groups, such as a nitro group on the quinoline scaffold, can further facilitate these nucleophilic substitution reactions by increasing the electrophilicity of the molecule[4].

| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Product |

| Aniline | K₂CO₃ | Acetonitrile | Reflux | 6 | 92 | 2-((Phenylamino)methyl)quinoline |

| Piperidine | Et₃N | THF | RT | 12 | 88 | 2-(Piperidin-1-ylmethyl)quinoline |

| Morpholine | K₂CO₃ | DMF | 80 | 4 | 95 | 4-((Quinolin-2-yl)methyl)morpholine |

| Imidazole | NaH | THF | RT | 8 | 85 | 2-(1H-Imidazol-1-ylmethyl)quinoline |

Representative Experimental Protocol: Synthesis of 2-((Phenylamino)methyl)quinoline

-

Reaction Setup: To a solution of aniline (1.0 mmol, 93 mg) and potassium carbonate (K₂CO₃, 1.5 mmol, 207 mg) in dry acetonitrile (15 mL) in a round-bottom flask, add a solution of this compound (1.0 mmol, 222 mg) in acetonitrile (5 mL) dropwise at room temperature with stirring.

-

Reaction: Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic base. Evaporate the solvent under reduced pressure.

-

Isolation: Dissolve the resulting residue in dichloromethane (20 mL) and wash with water (2 x 15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 4:1 v/v) to afford the pure 2-((phenylamino)methyl)quinoline.

Reactivity with O-Nucleophiles

Oxygen nucleophiles, primarily phenols, alcohols, and carboxylic acids, are effectively alkylated by this compound. These reactions typically require a base to deprotonate the nucleophile, thereby increasing its nucleophilicity. The resulting ethers and esters are valuable intermediates in organic synthesis. The alkylation of quinolin-2(1H)-ones can lead to a mixture of N- and O-alkylation products, with the regioselectivity influenced by substituents on the quinoline ring[5].

| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Product |

| Phenol | K₂CO₃ | Acetone | Reflux | 5 | 90 | 2-(Phenoxymethyl)quinoline |

| 4-Methoxyphenol | Cs₂CO₃ | DMF | 60 | 3 | 94 | 2-((4-Methoxyphenoxy)methyl)quinoline |

| Benzoic Acid | Et₃N | Acetonitrile | RT | 24 | 80 | (Quinolin-2-yl)methyl benzoate |

| Ethanol | NaH | THF | Reflux | 8 | 75 | 2-(Ethoxymethyl)quinoline |

Representative Experimental Protocol: Synthesis of 2-(Phenoxymethyl)quinoline

-

Reaction Setup: In a 50 mL round-bottom flask, combine phenol (1.0 mmol, 94 mg), potassium carbonate (K₂CO₃, 1.5 mmol, 207 mg), and acetone (20 mL).

-

Reaction: Add this compound (1.0 mmol, 222 mg) to the mixture. Heat the reaction to reflux and stir for 5 hours. Monitor the reaction by TLC.

-

Work-up: Upon completion, cool the mixture to room temperature and filter off the solid base. Remove the acetone under reduced pressure.

-

Isolation: Redissolve the residue in ethyl acetate (25 mL), wash with 1M sodium hydroxide solution (2 x 10 mL) and then with brine (15 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter and concentrate the solution. Purify the crude product by recrystallization from ethanol to yield pure 2-(phenoxymethyl)quinoline as a white solid.

Reactivity with S-Nucleophiles

Thiols and other sulfur-containing nucleophiles are excellent partners for reactions with this compound due to the high nucleophilicity of the thiolate anion (the "softness" of the sulfur atom makes it a good match for the "soft" electrophilic carbon)[6]. These reactions proceed rapidly under mild basic conditions to yield thioethers.

| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Product |

| Thiophenol | K₂CO₃ | Ethanol | RT | 2 | 98 | 2-((Phenylthio)methyl)quinoline |

| Sodium thiomethoxide | - | Methanol | RT | 1 | 96 | 2-((Methylthio)methyl)quinoline |

| Thiourea | - | Ethanol | Reflux | 4 | 85 | S-((Quinolin-2-yl)methyl)isothiouronium bromide |

Representative Experimental Protocol: Synthesis of 2-((Phenylthio)methyl)quinoline

-

Reaction Setup: Dissolve thiophenol (1.0 mmol, 110 mg) and potassium carbonate (1.5 mmol, 207 mg) in ethanol (20 mL) in a round-bottom flask and stir for 15 minutes at room temperature.

-

Reaction: Add this compound (1.0 mmol, 222 mg) to the mixture. Continue stirring at room temperature for 2 hours.

-

Work-up: After the reaction is complete (monitored by TLC), pour the mixture into 50 mL of cold water.

-

Isolation: Collect the resulting precipitate by vacuum filtration, wash with water, and air-dry.

-

Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain the pure thioether product.

Conclusion

This compound is a highly reactive and synthetically valuable intermediate. Its facile reaction with a broad spectrum of nucleophiles via the SN2 mechanism allows for the straightforward introduction of the quinolin-2-ylmethyl moiety into diverse molecular frameworks. This guide has provided an overview of its reactivity, summarized key quantitative data, and offered detailed experimental protocols. The reliability and versatility of these reactions ensure that this compound will remain a cornerstone building block for researchers in synthetic organic chemistry and drug discovery.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. quora.com [quora.com]

- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Stability of 2-(Bromomethyl)quinoline: A Technical Guide for Researchers

For Immediate Release

Shanghai, China – December 28, 2025 – For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of reactive chemical intermediates is paramount to ensuring experimental reproducibility and the integrity of synthetic pathways. This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 2-(bromomethyl)quinoline, a key building block in various synthetic applications.

Core Stability Characteristics

This compound is a heterocyclic compound analogous to a benzylic bromide. The reactivity of the bromomethyl group attached to the quinoline ring is the primary determinant of its stability. This inherent reactivity makes the compound susceptible to degradation, primarily through nucleophilic substitution reactions.

The principal degradation pathway for this compound is hydrolysis, where the compound reacts with water to form 2-quinolinemethanol and hydrobromic acid. This reaction can be accelerated by the presence of moisture and elevated temperatures. The resonance stabilization of the potential carbocation intermediate at the methylene bridge, similar to benzylic systems, facilitates this substitution.

Due to its reactivity, this compound is also sensitive to light and air. Exposure to these elements can potentially lead to other degradation pathways, although hydrolysis remains the most significant concern under typical laboratory conditions.

Recommended Storage and Handling

To mitigate degradation and ensure the longevity of this compound, stringent storage and handling protocols are essential. The compound should be stored at refrigerated temperatures, typically between 2°C and 8°C.[1] Furthermore, it is crucial to store it under an inert atmosphere, such as argon or nitrogen, to prevent exposure to moisture and atmospheric oxygen.[1]

Containers should be tightly sealed and stored in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[2][3] As a lachrymator, handling of this compound should always be conducted in a chemical fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[4]

Quantitative Stability Data

While specific kinetic data for the degradation of this compound is not extensively available in public literature, the stability can be inferred from its chemical class. As a benzylic bromide analogue, its reactivity is well-understood qualitatively. The following table summarizes the key factors influencing its stability and the recommended conditions to minimize degradation.

| Parameter | Influence on Stability | Recommended Condition | Rationale |

| Temperature | Higher temperatures accelerate degradation rates. | 2°C to 8°C | Reduces the kinetic energy of molecules, slowing the rate of hydrolysis and other decomposition reactions. |

| Moisture/Humidity | Promotes hydrolysis to 2-quinolinemethanol. | Store under inert gas (Argon/Nitrogen) in a tightly sealed container. | Prevents contact with atmospheric water vapor, the primary reactant in the main degradation pathway. |

| Light | Potential for photodegradation. | Store in an opaque or amber container in a dark location. | Minimizes exposure to UV and visible light, which can provide the energy to initiate degradation reactions. |

| Air/Oxygen | Potential for oxidation. | Store under inert gas (Argon/Nitrogen). | Excludes atmospheric oxygen, preventing potential oxidative degradation of the quinoline ring or the bromomethyl group. |

Degradation Pathway

The primary degradation pathway of this compound is through hydrolysis, a common reaction for reactive benzylic halides.

Experimental Protocol: Stability-Indicating HPLC Method

To quantitatively assess the stability of this compound and monitor the formation of its primary degradant, 2-quinolinemethanol, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended. The following protocol provides a general framework that should be optimized and validated for specific laboratory conditions.

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its degradation product, 2-quinolinemethanol.

1. Materials and Reagents:

-

This compound reference standard

-

2-Quinolinemethanol reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or trifluoroacetic acid (for mobile phase modification)

-

Phosphate buffer

2. Instrumentation:

-

HPLC system with a UV detector or a Diode Array Detector (DAD)

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

3. Chromatographic Conditions (to be optimized):

-

Mobile Phase: A gradient elution is often effective. For example, a mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).

-

Gradient Program: A starting condition with a higher proportion of the aqueous phase, gradually increasing the organic phase to elute the compounds.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

-

Detection Wavelength: Determined by analyzing the UV spectra of both this compound and 2-quinolinemethanol to find an optimal wavelength for simultaneous detection.

-

Injection Volume: Typically 10-20 µL.

4. Standard and Sample Preparation:

-

Standard Solutions: Prepare stock solutions of this compound and 2-quinolinemethanol in a suitable solvent (e.g., acetonitrile) at a known concentration. Prepare working standards by diluting the stock solutions.

-

Sample Solutions: For stability studies, subject samples of this compound to stress conditions (e.g., elevated temperature, humidity, light exposure). At specified time points, dissolve the samples in the diluent to a known concentration.

5. Forced Degradation Study Workflow:

6. Validation Parameters (according to ICH guidelines):

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

By implementing this structured approach, researchers can confidently assess the stability of this compound and ensure the quality of their research and development endeavors.

References

Health and safety information for 2-(Bromomethyl)quinoline

An In-depth Technical Guide to the Health and Safety of 2-(Bromomethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for this compound, intended for use by professionals in research and drug development. The following sections detail the hazardous properties, handling procedures, and emergency measures associated with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are acute oral toxicity and the risk of serious eye damage. It is also a skin irritant.

Table 1: GHS Classification [1]

| Hazard Class | Category |

| Acute toxicity, oral | Category 4 |

| Serious eye damage/eye irritation | Category 1 |

| Skin irritation | Category 2 |

Table 2: GHS Pictograms, Signal Word, and Hazard Statements

| Pictogram | Signal Word | Hazard Statements |

| Danger | H302: Harmful if swallowed.[1][2] H315: Causes skin irritation.[3] H318: Causes serious eye damage.[1][2] |

Table 3: GHS Precautionary Statements

| Code | Precautionary Statement |

| P264 | Wash skin thoroughly after handling.[3] |

| P270 | Do not eat, drink or smoke when using this product.[4] |

| P280 | Wear protective gloves/ eye protection/ face protection.[3][4] |

| P301 + P312 + P330 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[2][4] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[3] |

| P305 + P351 + P338 + P310 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[2][3] |

| P332 + P313 | If skin irritation occurs: Get medical advice/ attention.[3] |

| P362 | Take off contaminated clothing and wash before reuse.[3] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[5] |

Physical and Chemical Properties

Table 4: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₈BrN[2][6] |

| Molecular Weight | 222.08 g/mol [1][2][6] |

| Appearance | White to light yellow to light orange powder to crystal[3] |

| Melting Point | 55.0 to 59.0 °C[3] |

| Boiling Point | 300.5 ± 17.0 °C (Predicted)[7] |

| Density | 1.518 ± 0.06 g/cm³ (Predicted)[7] |

| CAS Number | 5632-15-5[1][2][6] |

Experimental Protocols for Safety Assessment

While specific experimental data for this compound is not publicly available, the following are detailed methodologies for key toxicological assessments based on OECD guidelines. These protocols represent the standard procedures that would be followed to evaluate the safety of this compound.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to determine the acute oral toxicity of a substance.[8]

Objective: To classify the substance into a toxicity category based on the oral lethal dose (LD50) and to observe signs of toxicity.

Methodology:

-

Test Animals: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are used.[9] Animals are fasted overnight before dosing.[8]

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.[9] The volume of liquid administered should generally not exceed 1 mL/100g of body weight.[9]

-

Dose Levels: A stepwise procedure is used with fixed doses of 5, 50, 300, and 2000 mg/kg body weight. The starting dose is selected based on available information. If no data is available, 300 mg/kg is often used as the starting dose.[8]

-

Procedure:

-

A single animal is dosed at the starting dose level.

-

If the animal survives, two additional animals are dosed at the same level.

-

If the animal dies, two additional animals are dosed at the next lower dose level.

-

This stepwise procedure continues until the criteria for a specific toxicity class are met.

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity (such as changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[10]

-

Pathology: At the end of the study, all surviving animals are subjected to a gross necropsy.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test determines the potential for a substance to cause skin irritation or corrosion.[2][11]

Objective: To assess the reversible (irritation) or irreversible (corrosion) skin reactions following a single application of the test substance.[12]

Methodology:

-

Test Animals: Albino rabbits are the preferred species.[2]

-

Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

-

Application: 0.5 g of the solid test substance (moistened with a small amount of a suitable vehicle) is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch and a semi-occlusive dressing.[2][13]

-

Exposure: The exposure duration is 4 hours.[2]

-

Observations: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.[5] If effects persist, observations continue for up to 14 days.[2]

-

Scoring: Skin reactions are scored according to a standardized grading system.[5]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.[1][14]

Objective: To determine the production of changes in the eye which are either fully reversible or irreversible.[3]

Methodology:

-

Test Animals: Healthy, young adult albino rabbits are used.[3]

-

Procedure: The test substance is applied in a single dose into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[15]

-

Dose: For solids, a volume of 0.1 mL is typically used.

-

Observations: The eyes are examined at 1, 24, 48, and 72 hours after application.[15] Lesions of the cornea, iris, and conjunctiva are scored.

-

Reversibility: If effects are present at 72 hours, the observation period is extended up to 21 days to determine the reversibility of the effects.[1]

Bacterial Reverse Mutation Test - Ames Test (OECD Guideline 471)

This in vitro test is used to assess the mutagenic potential of a chemical.[16]

Objective: To detect gene mutations induced by the test substance.

Methodology:

-

Test System: Histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to mimic metabolic processes in the liver.[4]

-

Procedure:

-

Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (if used) are mixed with molten top agar and poured onto a minimal agar plate.

-

Pre-incubation Method: The test substance, bacterial culture, and S9 mix are incubated together before being mixed with top agar and plated.

-

-

Incubation: The plates are incubated for 48-72 hours at 37°C.

-

Evaluation: A positive result is indicated by a dose-related increase in the number of revertant colonies compared to the negative control.

Handling and Safety Procedures

Table 5: Exposure Controls and Personal Protection

| Control Measure | Specification |

| Engineering Controls | Handle in a well-ventilated place. Ensure eyewash stations and safety showers are close to the workstation location.[14] |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US).[14] |

| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use.[14] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[14] |

| Hygiene Measures | Wash hands thoroughly after handling.[3] Do not eat, drink or smoke when using this product.[4] |

Table 6: Storage and Stability

| Condition | Recommendation |

| Storage Temperature | Store in a cool, dry, and well-ventilated place.[14] Recommended storage at <15°C[3] or under inert gas at 2-8°C.[7] |

| Incompatible Materials | Store away from oxidizing agents.[12] |

| Conditions to Avoid | Air sensitive.[3] Avoid dust formation.[14] |

Emergency Measures

Table 7: First Aid Measures

| Exposure Route | First Aid Instructions |

| Inhalation | Move victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[14] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[14] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[14] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[14] |

Table 8: Firefighting Measures

| Aspect | Procedure |

| Suitable Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[14] |

| Specific Hazards | Thermal decomposition can lead to the release of irritating gases and vapors.[17] |

| Protective Equipment | Wear self-contained breathing apparatus for firefighting if necessary.[14] |

Table 9: Accidental Release Measures

| Aspect | Procedure |

| Personal Precautions | Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[14] |

| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[14] |

| Containment and Cleaning | Collect and arrange for disposal. Keep in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment.[14] |

Visualized Workflows

The following diagrams illustrate key logical workflows for handling and assessing the risks of this compound.

Caption: Workflow for routine handling and emergency response.

Caption: Process for hazard identification and risk assessment.

References

- 1. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 2. oecd.org [oecd.org]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. biosafe.fi [biosafe.fi]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. catalog.labcorp.com [catalog.labcorp.com]

- 12. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 13. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 14. nucro-technics.com [nucro-technics.com]

- 15. oecd.org [oecd.org]

- 16. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 17. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

An In-depth Technical Guide to the Fundamental Reactions of the Quinoline Nucleus

For Researchers, Scientists, and Drug Development Professionals

The quinoline nucleus, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in a wide range of chemical transformations make it a privileged scaffold in the design of therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the fundamental reactions involving the quinoline nucleus, with a focus on electrophilic and nucleophilic substitutions, oxidation, reduction, and key cycloaddition reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to serve as a practical resource for researchers in the field.

Electrophilic Aromatic Substitution

Electrophilic substitution in quinoline predominantly occurs on the more electron-rich benzene ring, as the pyridine ring is deactivated by the electron-withdrawing nitrogen atom. The substitution generally takes place at positions 5 and 8.[1] Vigorous reaction conditions are often required due to the overall reduced nucleophilicity of the bicyclic system compared to benzene.

Nitration

Nitration of quinoline is typically achieved using a mixture of fuming nitric acid and concentrated sulfuric acid, yielding a mixture of 5-nitroquinoline and 8-nitroquinoline.

Table 1: Quantitative Data for the Nitration of Quinoline

| Product | Reaction Conditions | Yield (%) | Reference |

| 5-Nitroquinoline & 8-Nitroquinoline | Fuming HNO₃, Fuming H₂SO₄ | Mixture | [2] |

| 2-Nitroquinoline | Potassium nitrite, Acetic anhydride, DMSO | 12.6 | [3] |

Experimental Protocol: Nitration of Quinoline

-

To a stirred solution of potassium nitrite (2.595 g, 6 eq.) in dimethyl sulfoxide (DMSO), add quinoline (0.659 g).

-

Slowly add acetic anhydride to the mixture at room temperature.

-

After the reaction is complete (monitored by TLC), quench the reaction with water.

-

Extract the product with dichloromethane.

-

Purify the crude product by column chromatography (silica gel, chloroform eluent) to yield 2-nitroquinoline.[3]

Logical Relationship: Regioselectivity in Electrophilic Substitution

Caption: Regioselectivity of electrophilic attack on the quinoline nucleus.

Halogenation

Direct halogenation of quinoline can be challenging but is achievable under specific conditions. For instance, metal-free protocols have been developed for the regioselective C5-halogenation of 8-substituted quinolines.

Table 2: Quantitative Data for the Halogenation of 8-Substituted Quinolines

| Substrate | Halogenating Agent | Product | Yield (%) | Reference |

| N-(quinolin-8-yl)acetamide | Trichloroisocyanuric acid (TCCA) | 5-chloro-N-(quinolin-8-yl)acetamide | Good to Excellent | [4] |

| 8-Methoxyquinoline | Bromine (Br₂) | 5-bromo-8-methoxyquinoline | - | [5] |

Experimental Protocol: Metal-Free C5-Chlorination of N-(quinolin-8-yl)acetamide

-

In a round-bottom flask, dissolve N-(quinolin-8-yl)acetamide (0.4 mmol) in acetonitrile (3 mL).

-

Stir the mixture at room temperature in an open-air atmosphere.

-

Add trichloroisocyanuric acid (TCCA) (0.145 mmol) to the solution.

-

Continue stirring at room temperature for 15 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[5]

Nucleophilic Aromatic Substitution

The pyridine ring of the quinoline nucleus is electron-deficient and therefore susceptible to nucleophilic attack, primarily at positions 2 and 4.

Amination (Chichibabin Reaction)

The Chichibabin reaction allows for the direct amination of the quinoline ring at the 2-position by treatment with sodium amide in an inert solvent.

Table 3: Quantitative Data for the Chichibabin Reaction of Quinoline

| Reagent | Product | Reaction Conditions | Yield (%) | Reference |

| Sodium amide (NaNH₂) | 2-Aminoquinoline | Liquid ammonia or xylene | Moderate to good | [6] |

Experimental Protocol: Chichibabin Reaction of Quinoline

-

To a solution of quinoline-N-oxide (1.0 mmol) and an amine (1.2 mmol) in acetonitrile (8 mL), add triflic anhydride (0.25 mL, 1.5 mmol) dropwise at 0 °C.

-

Stir the reaction mixture for 6–8 hours at room temperature.

-

Monitor the reaction by thin layer chromatography.

-

Upon completion, proceed with aqueous work-up and extraction to isolate the 2-aminoquinoline derivative.[7]

Reaction Mechanism: Chichibabin Reaction

Caption: Mechanism of the Chichibabin amination of quinoline.

Substitution of Halogens

Halogens at the 2- and 4-positions of the quinoline ring are readily displaced by nucleophiles. 2-Chloroquinoline and 4-chloroquinoline are important intermediates for the synthesis of various substituted quinolines.

Experimental Protocol: Synthesis of 2-Chloroquinoline-3-carbaldehyde

-

Cool N,N-dimethylformamide (DMF) (0.15 mol) to 0°C.

-

Add freshly distilled phosphorus oxychloride (POCl₃) (0.35 mol) dropwise with stirring.

-

Add the respective oxime (0.05 mol) portion-wise.

-

Heat the reaction mixture at 60°C for 16 hours.

-

Pour the mixture into ice-cooled water (300 mL) and stir at below 10°C for 30 minutes.

-